[4-(Methylamino)thian-4-yl]methanol hydrochloride
Overview
Description
[4-(Methylamino)thian-4-yl]methanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNOS and its molecular weight is 197.73 g/mol. The purity is usually 95%.
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Biological Activity
[4-(Methylamino)thian-4-yl]methanol hydrochloride, with the chemical formula C6H12ClNOS, is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.
- Molecular Formula : C6H12ClNOS
- Molecular Weight : 179.68 g/mol
- CAS Number : 1311317-87-9
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The compound exhibits a range of activities against various microbial strains, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Here are some notable findings:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.0048 mg/mL |
These results indicate that this compound possesses significant antimicrobial activity, particularly against pathogenic bacteria and fungi .
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial growth. Further research is needed to elucidate the specific interactions at the molecular level.
Study 1: Antimicrobial Efficacy
A comprehensive study investigated the antimicrobial efficacy of various thian compounds, including this compound. The study found that this compound demonstrated potent activity against a spectrum of microorganisms, with notable efficacy against E. coli and C. albicans. The researchers utilized a broth microdilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent .
Study 2: Structural Activity Relationship (SAR)
Research into the structural activity relationship (SAR) of thian derivatives revealed that modifications in the molecular structure could enhance or diminish biological activity. The presence of the methylamino group was found to be crucial for maintaining high levels of antimicrobial activity. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Study 3: Potential Therapeutic Applications
Another study explored the potential therapeutic applications of this compound in treating infections caused by resistant strains of bacteria and fungi. The findings suggest that this compound could serve as a lead molecule for developing new antibiotics, especially given the increasing prevalence of antibiotic resistance in clinical settings .
Properties
IUPAC Name |
[4-(methylamino)thian-4-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-8-7(6-9)2-4-10-5-3-7;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQCPCYDDWYGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCSCC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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